molecular formula C10H19N3O B13296121 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13296121
M. Wt: 197.28 g/mol
InChI Key: MFNRGZOHBBZTDE-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine ( 1864218-08-5) is a specialty pyrazole derivative of interest in medicinal chemistry and organic synthesis. This compound features a molecular formula of C 10 H 19 N 3 O and a molecular weight of 197.28 g/mol . Its structure includes a protected tert -butoxymethyl group on the pyrazole nitrogen, which can influence its physicochemical properties and reactivity, making it a valuable intermediate for the design of more complex molecules. Pyrazole derivatives are prominent scaffolds in drug discovery due to their wide range of pharmacological activities . As a functionalized amine, this compound serves as a versatile building block (synthon) for constructing potential drug candidates and other N-heterocyclic compounds of biological interest . Researchers can utilize the primary amine group for further functionalization, such as in amide coupling or reductive amination reactions, to create diverse compound libraries for screening against various biological targets . Application Note: This chemical is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3,5-dimethyl-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-14-10(3,4)5/h6,11H2,1-5H3

InChI Key

MFNRGZOHBBZTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with tert-butyl alcohol and other reagents under controlled conditions. One common method includes the use of tert-butyl alcohol as a protecting group, which is introduced through a reaction with a pyrazole derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Hydrophobicity: The biphenyloxy-methyl substituent (CAS 1004451-73-3) exhibits the highest molecular weight (293.36 g/mol) and hydrophobicity due to its aromatic, non-polar structure . The tert-butoxy group in the target compound would likely confer similar hydrophobicity but with reduced steric hindrance compared to biphenyloxy.
  • Electronic Effects :

    • Dimethoxybenzyl derivatives (e.g., CAS 956786-53-1) introduce electron-donating methoxy groups, which could stabilize charge interactions in biological targets .
    • Fluorinated or chlorinated analogs (e.g., CAS 895929-68-7, 925663-04-3) enhance electrophilicity and metabolic resistance, critical for drug design .

Biological Activity

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 1864218-08-5) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19N3O
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1864218-08-5

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Recent studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds with the 1H-pyrazole structure have shown promising results against lung, colorectal, and breast cancers .
  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated moderate activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research suggests that pyrazole compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other related pathways .
  • Cell Cycle Arrest : Some studies have indicated that pyrazole compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of various cancer cell lines
AntimicrobialModerate activity against bacteria and fungi
Anti-inflammatoryInhibits inflammatory responses

Case Study 1: Anticancer Activity

A study highlighted the efficacy of pyrazole derivatives in inhibiting the proliferation of MDA-MB-231 breast cancer cells. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against tumor growth .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of pyrazole compounds were tested for their antimicrobial properties against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes and critical reaction conditions for preparing 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine?

The synthesis typically involves alkylation or benzylation of pyrazole precursors under controlled conditions. For example, analogous compounds are synthesized using sodium hydride (NaH) as a base in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution . Multi-step reactions may include condensation followed by reduction or protection/deprotection strategies for functional groups like the tert-butoxy moiety. Solvent choice, reaction time, and stoichiometric ratios of reagents significantly influence yield and purity .

Q. What purification and characterization methods are recommended for this compound?

Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures . Structural confirmation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous assignment of regiochemistry and stereochemistry. For example, X-ray diffraction data for related pyrazoles resolve ambiguities in substituent positioning .

Q. How can researchers validate the compound’s stability under experimental conditions (e.g., acidic/basic media)?

Stability assays should include:

  • pH-dependent degradation studies : Monitor via HPLC or LC-MS in buffers (pH 2–12) at 25–50°C.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
  • Light sensitivity tests : Expose to UV-Vis light and track changes via UV spectroscopy. Analogous pyrazoles show sensitivity to strong acids due to tert-butyl ether cleavage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction outcomes for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD’s reaction path search algorithms reduce trial-and-error by predicting optimal solvents, temperatures, and catalysts . Machine learning models trained on existing pyrazole reaction datasets can also prioritize substituents for desired reactivity .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

Contradictions often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Membrane permeability differences in cell-based assays may skew results.
  • Solvent interference : DMSO >1% can alter protein binding.
  • Redox activity : Pyrazole derivatives may interact with assay reagents (e.g., MTT). Validate findings using orthogonal assays (e.g., SPR for binding affinity, in vivo models) and standardize solvent concentrations .

Q. What mechanistic insights guide the design of derivatives with enhanced pharmacological or catalytic activity?

Key strategies include:

  • Substituent electronic tuning : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring modulate electron density at the amine group, affecting hydrogen-bonding interactions .
  • Steric engineering : Bulky tert-butoxy groups can shield reactive sites, improving selectivity in catalysis or receptor binding .
  • Hybridization : Conjugation with bioactive scaffolds (e.g., coumarin) enhances multitarget engagement .

Q. What advanced techniques resolve structural ambiguities in complex reaction mixtures (e.g., regioisomeric byproducts)?

  • 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximities.
  • In situ IR spectroscopy : Tracks intermediate formation during reactions.
  • Cryo-electron microscopy (cryo-EM) : For macromolecular complexes involving the compound .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in and for analogous pyrazoles.
  • Computational Tools : ICReDD’s reaction design platform .
  • Structural Databases : Crystallographic data in and PubChem .

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